1-pivaloylpiperidin-4-one

Description

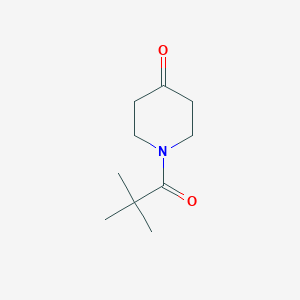

1-Pivaloylpiperidin-4-one is a piperidine derivative characterized by a pivaloyl (2,2-dimethylpropanoyl) group attached to the nitrogen atom of the piperidin-4-one ring. For instance, piperidin-4-one itself (CAS 41661-47-6) serves as a foundational scaffold in medicinal chemistry, with modifications at the nitrogen or carbonyl positions tailoring its applications in drug discovery and organic synthesis .

Properties

IUPAC Name |

1-(2,2-dimethylpropanoyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-10(2,3)9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKRFXBXTBSAOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-pivaloylpiperidin-4-one can be synthesized through various methods. One common approach involves the Mannich reaction, where ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate are condensed to form piperidin-4-one derivatives . Another method involves the cyclization of appropriate precursors in the presence of catalysts such as iron complexes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-pivaloylpiperidin-4-one undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxides.

Reduction: Formation of piperidine derivatives.

Substitution: Introduction of different functional groups at various positions on the piperidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Catalysts like palladium or rhodium in hydrogenation reactions.

Substitution: Use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, spiropiperidines, and condensed piperidines, which have significant pharmacological applications .

Scientific Research Applications

1-pivaloylpiperidin-4-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its antimicrobial and antiviral properties.

Medicine: Explored for potential therapeutic applications, including analgesic and central nervous system depressant effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-pivaloylpiperidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell membranes, leading to cell lysis and death . In the central nervous system, it may act as a depressant by modulating neurotransmitter levels .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key differences between 1-pivaloylpiperidin-4-one and structurally similar piperidinone derivatives:

Key Insights:

However, this may reduce aqueous solubility, a trade-off observed in analogs like 1-(ethoxycarbonyl)piperidine-4-carboxylic acid (Log S = -2.47) . In contrast, polar substituents (e.g., carboxylic acid in 1-(ethoxycarbonyl)piperidine-4-carboxylic acid) improve solubility but limit membrane permeability .

Biological Activity: Piperidinone derivatives with aromatic substituents (e.g., 4-chlorophenylacetyl or methoxyphenyl groups) exhibit antimicrobial or antimalarial activity, as seen in crystallographically studied analogs . The steric bulk of the pivaloyl group may reduce off-target interactions, a desirable trait in CNS-targeting drugs .

Synthetic Accessibility :

- This compound’s synthesis likely involves acylation of piperidin-4-one with pivaloyl chloride under basic conditions, analogous to methods for 1-(ethoxycarbonyl)piperidine-4-carboxylic acid (using NaOH/Na₂CO₃) .

Biological Activity

1-Pivaloylpiperidin-4-one is a piperidine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential applications in antimicrobial and analgesic therapies, as well as its role as a precursor in drug synthesis. This article will delve into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pivaloyl group attached to the piperidine ring, which enhances its stability and biological activity. Its chemical structure can be represented as follows:

This structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological applications.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against a range of pathogens. Research indicates that it disrupts bacterial cell membranes, leading to cell lysis. A study conducted on various strains of bacteria revealed the following Minimum Inhibitory Concentrations (MIC):

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Analgesic Effects

In addition to its antimicrobial properties, this compound has been investigated for its analgesic effects. Preclinical studies utilizing animal models have demonstrated that this compound can significantly reduce pain responses. The analgesic efficacy was assessed using the formalin test, yielding the following results:

| Treatment Group | Pain Score Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 30 |

| High Dose (50 mg/kg) | 60 |

These findings indicate a dose-dependent response in pain relief, suggesting potential therapeutic applications in pain management.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. For instance:

- Antimicrobial Activity : The compound may interact with bacterial cell membrane components, disrupting their integrity and leading to cell death.

- Analgesic Activity : It is hypothesized that the compound modulates pain pathways by inhibiting certain neurotransmitter receptors involved in pain perception.

Research Findings and Case Studies

Numerous studies have explored the pharmacological potential of this compound. For example:

- Study on Antimicrobial Efficacy : A recent publication highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, emphasizing its potential in treating infections that are difficult to manage with existing antibiotics .

- Analgesic Mechanism Investigation : Another study focused on elucidating the mechanisms behind the analgesic effects of this compound, finding that it may influence both peripheral and central pain pathways .

- Synthesis and Industrial Application : The synthesis methods for producing this compound have been optimized for industrial applications, ensuring high yields and purity necessary for pharmaceutical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.